molecular formula C25H38N8O3 B15144802 [(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B15144802
M. Wt: 498.6 g/mol
InChI Key: ZWYXWBJQJPFDGB-YJJPMGAVSA-N
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Description

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a piperidine ring, and an imidazo[2,1-f][1,2,4]triazin-4-yl group, making it a versatile scaffold for drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Coupling of the imidazo[2,1-f][1,2,4]triazin-4-yl group using palladium-catalyzed cross-coupling reactions.
  • Final esterification to form the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include:

  • Using high-pressure reactors for cyclization steps.
  • Employing continuous flow reactors for large-scale synthesis.
  • Implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Imidazo[2,1-f][1,2,4]triazin-4-yl derivatives: Compounds featuring the imidazo[2,1-f][1,2,4]triazin-4-yl group, which may exhibit similar biological activities.

Uniqueness

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, offering potential advantages in drug discovery and other applications.

Properties

Molecular Formula

C25H38N8O3

Molecular Weight

498.6 g/mol

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C25H38N8O3/c1-17(2)21-15-26-24-23(27-18(3)29-33(21)24)28-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1

InChI Key

ZWYXWBJQJPFDGB-YJJPMGAVSA-N

Isomeric SMILES

CC1=NN2C(=CN=C2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C

Canonical SMILES

CC1=NN2C(=CN=C2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C

Origin of Product

United States

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